Sodium Disulfite: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Sodium Disulfite: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
Sodium disulfite, also known as sodium metabisulfite (B1197395) or sodium pyrosulfite, is an inorganic compound with the chemical formula Na₂S₂O₅[1][2][3]. It is a white crystalline powder with a faint odor of sulfur dioxide[1][2][3][4][5]. As a versatile chemical, it serves numerous functions across various industries, including as a preservative, antioxidant, and disinfectant[3][4]. In the pharmaceutical and drug development sectors, it is frequently employed as an antioxidant excipient to protect active pharmaceutical ingredients (APIs) from oxidative degradation, thereby enhancing the stability and shelf-life of formulations[2][6]. This guide provides an in-depth overview of its chemical structure, properties, synthesis, and analytical methodologies relevant to a scientific audience.
Chemical Structure and Core Properties
Sodium disulfite is an ionic compound composed of two sodium cations (Na⁺) and one disulfite anion (S₂O₅²⁻)[2][3]. The defining feature of the disulfite ion is a direct sulfur-sulfur bond[2][7]. The two sulfur atoms exist in different oxidation states: one, bonded to three oxygen atoms, has an oxidation state of +5, while the other, bonded to two oxygen atoms, has an oxidation state of +3[2][3][7]. This asymmetric structure is crucial to its chemical reactivity.
Upon dissolution in water, sodium disulfite hydrolyzes to form sodium bisulfite (NaHSO₃)[6][7].
Reaction with Water: Na₂S₂O₅ + H₂O → 2 NaHSO₃
It is a strong reducing agent and reacts with oxidizing agents[8]. When exposed to strong acids, it decomposes to release toxic sulfur dioxide gas[1][2][3].
Reaction with Strong Acid (e.g., HCl): Na₂S₂O₅ + 2 HCl → 2 NaCl + 2 SO₂ + H₂O[2][3]
Physicochemical Properties
The following table summarizes the key quantitative properties of sodium disulfite.
| Property | Value | References |
| Chemical Formula | Na₂S₂O₅ | [1][2][3][9] |
| Molecular Weight | 190.11 g/mol | [2][5] |
| Appearance | White to yellowish crystalline powder | [1][2][3][4][5] |
| Odor | Faint, characteristic odor of sulfur dioxide (SO₂) | [2][3][4][5] |
| Melting Point | Decomposes at >150°C (302°F) | [2][3] |
| Density | 1.48 g/cm³ | [3] |
| Solubility in Water | 54 g/100 mL at 20°C; 81.7 g/100 mL at 100°C | [3] |
| Solubility in other Solvents | Highly soluble in glycerol; slightly soluble in ethanol | [3] |
| pH of 10% Aqueous Solution | 4.0 - 5.5 |
Synthesis and Manufacturing
Sodium disulfite is commercially produced by reacting sulfur dioxide (SO₂) with an aqueous solution of sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃). The process involves the formation of sodium sulfite (B76179) (Na₂SO₃), which then reacts with additional SO₂ to yield sodium disulfite[6].
Step 1: Formation of Sodium Sulfite SO₂ + 2 NaOH → Na₂SO₃ + H₂O
Step 2: Formation of Sodium Disulfite SO₂ + Na₂SO₃ → Na₂S₂O₅
The resulting sodium disulfite is then crystallized from the solution upon cooling[6]. An alternative preparation method involves the dehydration of sodium bisulfite (NaHSO₃)[3][7].
2 HSO₃⁻ ⇌ S₂O₅²⁻ + H₂O
The diagram below illustrates a generalized workflow for the industrial synthesis of sodium disulfite.
Caption: Generalized workflow for the synthesis of Sodium Disulfite.
Experimental Protocols
Accurate quantification of sodium disulfite is critical for quality control in pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a common and reliable technique.
Stability-Indicating RP-HPLC Method
This method is designed to separate and quantify sodium disulfite from its degradation products, making it ideal for stability studies[10].
-
Objective: To determine the concentration of sodium bisulfite (the hydrated form of disulfite) in a pharmaceutical formulation.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: Agilent Zorbax CN (250 mm × 4.6 mm, 5 µm)[11].
-
Mobile Phase: A mixture of a buffer (e.g., purified water) and acetonitrile (B52724) in a 70:30 (v/v) ratio[11]. The mobile phase should be filtered through a 0.22 µm filter and degassed[11].
-
Flow Rate: 0.7 mL/min (Isocratic elution)[11].
-
Column Temperature: 30°C[11].
-
Detection Wavelength: 215 nm[11].
-
Injection Volume: 10 µL[11].
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of sodium bisulfite in the diluent (purified water). Create a series of calibration standards by diluting the stock solution to known concentrations.
-
Sample Preparation: Accurately transfer 2.0 mL of the sample solution (e.g., Amikacin Injection) into a 20 mL volumetric flask. Add approximately 15 mL of diluent, sonicate for 3 minutes, and then dilute to the mark with the diluent[11].
-
Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard solutions to generate a calibration curve. Inject the prepared sample solution.
-
Quantification: Determine the concentration of sodium bisulfite in the sample by comparing its peak area to the calibration curve.
-
Iodometric Titration for Assay
This is a classic titrimetric method for determining the purity of a sodium disulfite sample.
-
Principle: Sodium disulfite reacts with a known excess of iodine. The unreacted iodine is then back-titrated with a standard solution of sodium thiosulfate (B1220275).
-
Reagents:
-
0.1 N Iodine solution
-
0.1 N Sodium thiosulfate solution
-
Hydrochloric acid
-
Starch indicator solution (TS)
-
-
Procedure:
-
Accurately weigh approximately 0.2 g of the sodium disulfite sample.
-
Transfer the sample to a glass-stoppered flask and add exactly 50.0 mL of 0.1 N iodine solution.
-
Stopper the flask and allow the reaction to proceed for 5 minutes.
-
Add 1 mL of hydrochloric acid.
-
Titrate the excess (unreacted) iodine with 0.1 N sodium thiosulfate solution. Add the starch indicator near the endpoint (when the solution turns pale yellow) and continue titrating until the blue color disappears.
-
Calculation: Each mL of 0.1 N iodine consumed is equivalent to 4.753 mg of Na₂S₂O₅[12].
-
Safety, Handling, and Storage
Due to its chemical reactivity, proper handling of sodium disulfite is essential in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile)[13]. In case of dust formation, use respiratory protection (e.g., N95 mask)[13].
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or sulfur dioxide gas[13]. Avoid contact with skin, eyes, and clothing. Do not mix with acids, as this liberates toxic SO₂ gas[14].
-
Storage: Store in a tightly closed container in a cool, dry place[4][9]. Keep away from incompatible substances such as strong oxidizing agents and acids[4][8]. The material is sensitive to air and moisture, as it can slowly oxidize to sodium sulfate[5].
-
First Aid:
-
Inhalation: Move to fresh air and rest[8].
-
Skin Contact: Rinse skin immediately with plenty of water[8][15].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention[8][15].
-
Ingestion: Rinse mouth and give plenty of water to drink. Seek medical attention[8].
-
The logical flow for safe handling and response is visualized below.
Caption: Logical workflow for safe handling and emergency response.
References
- 1. Sodium metabisulfite - Sciencemadness Wiki [sciencemadness.org]
- 2. Sodium Metabisulfite: Properties, Uses & Preparation Explained [vedantu.com]
- 3. byjus.com [byjus.com]
- 4. Sodium metabisulfite | 7681-57-4 [chemicalbook.com]
- 5. Sodium Pyrosulfite | Na2S2O5 | CID 656671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sodium metabisulfite - Wikipedia [en.wikipedia.org]
- 7. Disulfite - Wikipedia [en.wikipedia.org]
- 8. medbox.iiab.me [medbox.iiab.me]
- 9. Beyondlab | Laboratory Products and Informatics [beyondlab.com.tr]
- 10. benchchem.com [benchchem.com]
- 11. A Stability Indicating Method for the Determination of the Antioxidant Sodium Bisulfite in Pharmaceutical Formulation by RP-HPLC Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fao.org [fao.org]
- 13. benchchem.com [benchchem.com]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. actylislab.com [actylislab.com]
